BSSO

Description

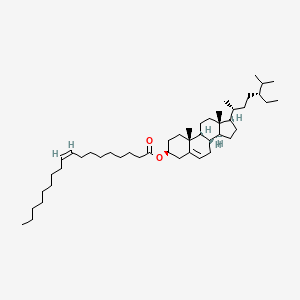

The exact mass of the compound beta-Sitosteryl oleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3712-16-1 |

|---|---|

Molecular Formula |

C47H82O2 |

Molecular Weight |

679.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h16-17,27,36-38,40-44H,8-15,18-26,28-35H2,1-7H3/b17-16-/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI Key |

YVDXIVLWTCSVDW-JXMNSIJESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

Synonyms |

eta-sitosterol oleate BSSO |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Biomechanical Principles of Bilateral Sagittal Split Osteotomy (BSSO)

The Bilateral Sagittal Split Osteotomy (this compound) is a foundational surgical procedure for correcting complex mandibular deformities. Its success and long-term stability are critically dependent on the biomechanical principles governing the interaction between the osteotomized bone segments, fixation hardware, and the forces of the masticatory system. This guide provides an in-depth analysis of these principles, supported by quantitative data from simulation and in-vitro studies, detailed experimental protocols, and logical workflow visualizations.

Core Biomechanical Principles

The primary goal of this compound from a biomechanical perspective is to achieve stable fixation of the sectioned mandibular segments, promoting primary bone healing and allowing for an early return to function.[1] This stability must be sufficient to resist displacement and withstand the complex forces generated by masticatory muscles during the healing period.[1][2] Key principles include stress distribution, fixation rigidity, and management of muscular influence.

-

Stress Distribution and Osteotomy Design: The geometry of the osteotomy cut significantly influences stress distribution in the bone and fixation hardware. Modifications to the original technique, such as the Obwegeser-Dal Pont method, which extends the buccal osteotomy cut more anteriorly, have been shown to provide greater mechanical stability.[3] Finite Element Analysis (FEA) demonstrates that this design reduces tooth displacement, bone stress near the screws, and stress on the fixation system itself under simulated loads.[3] The location of stress concentration is often found on the upper screws and the superior rim of the miniplate, which correlates with clinical findings of screw loosening and plate fractures.[3]

-

Fixation and Stability: The choice of fixation method is a critical determinant of postoperative stability. Rigid internal fixation (RIF) is the standard, achieved using titanium bicortical screws or monocortical screws with miniplates.[4] The biomechanical performance of these systems is a subject of extensive research.

-

Screws vs. Plates: Studies comparing different fixation modalities have found that configurations with three bicortical screws often provide the highest stability and resistance to vertical and lateral loads.[1][5] However, miniplate fixation can also demonstrate favorable biomechanical performance and may be associated with lower stress and displacement readings than screws in certain scenarios.[4]

-

Configuration: The arrangement and number of screws or plates are crucial. For screws, an inverted "L" pattern is often more stable than a linear arrangement.[1] For plates, placement along "Champy's lines" of ideal osteosynthesis provides a distinct mechanical advantage.[3] Hybrid techniques, combining miniplates with positional bicortical screws, aim to merge the advantages of both systems for enhanced stability.[6]

-

-

Muscle and Masticatory Forces: this compound alters the geometry of the mandible, which in turn changes the biomechanical environment and the forces exerted by the masticatory muscles.[7] Following mandibular advancement, jaw closure requires extra muscle force.[8] The displacement of the distal (tooth-bearing) segment has the most significant influence on these force changes, while the rotation of the proximal (condyle-bearing) segments has a lesser effect.[7] These altered muscle dynamics, rather than just increased stress on the temporomandibular joint (TMJ), may contribute to postoperative dysfunction.[8]

Quantitative Data from Biomechanical Studies

The following tables summarize quantitative data from representative Finite Element Analysis (FEA) and in-vitro studies, comparing different this compound techniques and fixation methods.

Table 1: FEA Comparison of this compound Osteotomy Designs (5mm Advancement) Data adapted from a 3-D finite element analysis study.[3]

| Osteotomy Design | Loading Condition | Max. Stress on Fixation (MPa) | Max. Bone Stress (MPa) | Max. Displacement (mm) |

| Obwegeser-Dal Pont | Incisal Load | 105.3 | 45.2 | 0.08 |

| Molar Load | 210.5 | 90.3 | 0.15 | |

| Obwegeser | Incisal Load | 120.1 | 51.5 | 0.10 |

| Molar Load | 240.2 | 102.9 | 0.18 | |

| Trauner-Obwegeser | Incisal Load | 135.8 | 58.2 | 0.12 |

| Molar Load | 271.6 | 116.4 | 0.21 |

Table 2: In-Vitro Comparison of Fixation Methods (7mm Advancement) Data adapted from an in-vitro study using polyurethane hemimandibles.[1]

| Fixation Method | Mean Vertical Load to 10mm Deflection (N) | Mean Lateral Load to 10mm Deflection (N) |

| Bicortical Screws (Inverted L) | 145.2 | 98.5 |

| T-Shaped Miniplate | 120.7 | 75.3 |

| Single 6-Hole Straight Plate | 95.4 | 55.8 |

Experimental Protocols

Biomechanical evaluations of this compound rely on two primary methodologies: computational simulation (Finite Element Analysis) and in-vitro mechanical testing.

FEA is an engineering method used to simulate the complex biomechanical behavior of the mandible post-BSSO.[9]

-

Model Generation: A high-resolution 3D model of a human mandible is typically generated from a computed tomography (CT) scan.[4][5]

-

Virtual Surgery: The this compound procedure is simulated on the 3D model, including the desired advancement or setback (e.g., 5mm advancement).[3] The mandible is virtually sectioned into proximal and distal segments.

-

Fixation Simulation: Models of fixation hardware (e.g., 2.0mm titanium miniplates and monocortical screws) are created and virtually placed on the osteotomized segments in various configurations.[10]

-

Material Properties: Isotropic and homogeneous elastic properties are assigned to the bone (cortical and cancellous), fixation hardware (titanium), and periodontal ligament.

-

Meshing: The entire assembly is converted into a mesh of small elements (e.g., 400,000+ elements).[9]

-

Boundary Conditions and Loading: The model is constrained at the temporomandibular joints. Simulated muscular forces are applied to represent different occlusal conditions, such as incisal clenching or unilateral molar clenching (e.g., loads ranging from 50N to 600N).[2][4][5][10]

-

Analysis: The model is solved to calculate outputs such as von Mises stress distribution (a measure of total stress), strain, and displacement across the bone and hardware.[3][9]

In-vitro testing provides a physical validation of biomechanical stability.[11]

-

Model Preparation: Polyurethane replicas of human hemimandibles are used. These models provide consistent material properties for comparative studies.[1]

-

Osteotomy and Fixation: A standardized this compound is performed on the replicas, and a specific advancement is set (e.g., 7mm).[1] The segments are fixed using the hardware configurations under investigation (e.g., single miniplate, T-plate, bicortical screws).

-

Mounting: Each specimen is mounted on a customized jig within a universal testing machine. The jig fixes the condylar and ascending ramus portions of the model.

-

Load Application: A progressive vertical or lateral load is applied by the testing machine to a specific point on the mandible, such as the incisal edge or first molar, at a constant speed.[1]

-

Data Acquisition: The force (in Newtons, N) and displacement (in millimeters, mm) are continuously recorded until a predefined endpoint is reached, such as 10mm of deflection or catastrophic failure of the fixation.[1]

-

Statistical Analysis: The results from different fixation groups are compared using statistical methods like one-way ANOVA to determine significant differences in stability.[1]

Visualizations of Workflows and Relationships

The following diagrams illustrate the logical relationships in this compound biomechanics and a typical experimental workflow.

Implications for Drug Development

While the biomechanics of this compound are primarily a surgical and bioengineering concern, there are potential intersections with drug development. The high-stress regions identified in FEA studies, particularly at the bone-screw interface, are areas where healing could be compromised. This presents an opportunity for targeted therapeutic interventions. For instance, the development of local drug delivery systems, such as coatings on fixation plates or screws that elute bone morphogenetic proteins (BMPs) or other osteoinductive agents, could be investigated. The goal would be to enhance bone formation and accelerate healing in these mechanically critical zones, potentially reducing the risk of hardware failure or nonunion. Understanding the precise stress and strain magnitudes from biomechanical models can help define the required therapeutic window and delivery profile for such agents.

References

- 1. Biomechanical evaluation of different fixation techniques following modified sagittal split ramus osteotomy using buccal step: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomechanical Analysis of the Forces Exerted during Different Occlusion Conditions following Bilateral Sagittal Split Osteotomy Treatment for Mandibular Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three lateral osteotomy designs for bilateral sagittal split osteotomy: biomechanical evaluation with three-dimensional finite element analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Different Fixation Modalities following Mandibular Setback Surgery with Sagittal Split Ramus Osteotomy: A Comparative Study using Three-dimensional Finite Elements Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual modeling: a comparison between different internal rigid fixation techniques following this compound by finite element analysis | Pocket Dentistry [pocketdentistry.com]

- 6. Hybrid fixation in the bilateral sagittal split osteotomy for lower jaw advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Biomechanical Analysis of Muscle Force Changes After Bilateral Sagittal Split Osteotomy [frontiersin.org]

- 8. Biomechanical effects of a mandibular advancement device on the temporomandibular joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biomechanical analysis in mandibular advancement and occlusal plane rotation with finite element analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of a Modified Novel Technique in Bilateral Sagittal Splitting Osteotomy Fixation: Finite Element Analysis and In Vitro Biomechanical Test - PMC [pmc.ncbi.nlm.nih.gov]

The Bilateral Sagittal Split Osteotomy: A Technical Guide to its History and Evolution

For Researchers, Scientists, and Drug Development Professionals

The Bilateral Sagittal Split Osteotomy (BSSO) is a cornerstone of modern orthognathic surgery, offering a versatile and predictable method for correcting complex dentofacial deformities. Its evolution from a rudimentary horizontal bone cut to a sophisticated and highly adaptable procedure reflects a continuous drive for improved patient outcomes, reduced morbidity, and enhanced long-term stability. This in-depth technical guide explores the pivotal moments in the history of the this compound, details the evolution of its surgical and fixation techniques, and presents a comprehensive overview of the quantitative data that has shaped its current practice.

A Century of Refinement: The Historical Trajectory of the this compound

The conceptual origins of the this compound can be traced back to the early 20th century, with rudimentary mandibular osteotomies aimed at correcting malocclusion. However, it was the latter half of the century that witnessed the most significant advancements, transforming the procedure into the reliable technique it is today.

The journey began with Blair's description of a horizontal osteotomy in 1907.[1][2] Subsequent modifications by surgeons like Limberg, Wassmund, and Kazanjian in the 1920s and 1930s explored external approaches to ramus osteotomies, but these were often plagued by relapse.[3] A significant leap forward came in 1942 when Schuchardt introduced an intraoral approach, a crucial step in minimizing external scarring and improving patient acceptance.[3][4]

The true genesis of the modern this compound is credited to the pioneering work of Trauner and Obwegeser in the 1950s.[1][3][4][5] Their technique, first published in 1957, involved a sagittal split of the mandibular ramus, creating a broad surface area for bone contact and healing, which was a revolutionary concept at the time.[4][5] This foundational technique paved the way for a series of critical modifications that enhanced the procedure's safety, predictability, and versatility.

Key modifications that have shaped the contemporary this compound include:

-

The Dal Pont Modification (1961): This modification extended the buccal osteotomy anteriorly into the mandibular body, between the first and second molars.[1][2][3] This alteration provided a larger area of bone contact, improving stability and allowing for greater advancements of the mandible.[3]

-

The Hunsuck Modification (1968): Hunsuck's key contribution was shortening the medial horizontal cut to just behind the lingula.[1][3] This reduced the need for extensive soft tissue dissection medially, thereby minimizing the risk of injury to the inferior alveolar nerve and blood vessels.[3]

-

The Epker Modification (1977): Epker's refinements focused on further preserving the vascular supply to the bony segments by advocating for less stripping of the masseter and medial pterygoid muscles.[1][3] This approach led to decreased postoperative swelling and improved healing.[3]

These modifications, often used in combination, form the basis of the most common this compound techniques practiced today.[2]

The Evolution of Fixation: From Wires to Rigid Plates and Screws

The method of securing the surgically repositioned mandibular segments has undergone a profound evolution, directly impacting postoperative stability and patient recovery.

Initially, wire osteosynthesis was the standard method of fixation. This technique involved wiring the jaws together (intermaxillary fixation or MMF) for several weeks to allow the bones to heal. While effective in achieving bone union, wire fixation had significant drawbacks, including patient discomfort, difficulty with oral hygiene, and a higher potential for relapse.[6][7]

A major paradigm shift occurred with the introduction of rigid internal fixation (RIF) in the 1970s, pioneered by surgeons like Spiessl.[5] RIF utilizes bone plates and screws to securely hold the osteotomized segments in their new position, eliminating the need for prolonged MMF.[5][8] This innovation offered numerous advantages, including:

-

Improved Stability: RIF provides a more stable construct, reducing the risk of postoperative relapse.[6]

-

Earlier Mobilization: Patients can begin gentle jaw movement and return to a soft diet much sooner, improving comfort and function.

-

Enhanced Predictability: The precise and stable fixation allows for more predictable and accurate surgical outcomes.

Within the realm of RIF, several techniques have been developed and debated, primarily centered on the use of bicortical screws versus miniplates with monocortical screws.

-

Bicortical Screws: These screws engage both the outer (buccal) and inner (lingual) cortical plates of the bone, providing very strong fixation. The most common configuration is the inverted L-pattern, utilizing three screws.

-

Miniplates and Monocortical Screws: This technique involves a small plate secured to the outer cortical bone with several shorter screws.

The debate over which RIF method provides superior stability continues, with numerous studies comparing the two.

Quantitative Analysis of this compound Evolution: A Data-Driven Perspective

The evolution of the this compound has been guided by a wealth of clinical research. The following tables summarize key quantitative data from various studies, providing a comparative analysis of different techniques and fixation methods.

Table 1: Comparison of Operating Time for Different this compound Techniques

| Surgical Technique | Mean Operating Time (minutes) | Notes |

| Bilateral Sagittal Split Osteotomy (this compound) | 240 ± 38.6 | Retrospective study comparing this compound and HOO.[9] |

| High Oblique Sagittal Osteotomy (HOO) | 213 ± 67.8 | Significantly shorter operating time compared to this compound (p = 0.023).[9] |

| This compound with Bicortical Screws (Group A) | 165 ± 30.7 | Retrospective study comparing two rigid fixation methods.[10] |

| This compound with Miniplates (Group B) | 199 ± 45.7 | Significantly longer operating time compared to bicortical screws (p < 0.05).[10] |

Table 2: Complication Rates Associated with this compound Procedures

| Complication | Incidence Rate | Surgical Technique / Fixation Method | Notes |

| Neurosensory Disturbance (NSD) | |||

| 10-30% (long-term deficit) | This compound (General) | Incidence of transection reported between 2-3.5%.[3] | |

| 3% (at 5 years) | This compound with wire or bicortical screws | Related to placement near the superior border.[3] | |

| Bad Split (Unfavorable Fracture) | |||

| 0.21% to 22.72% | This compound (General) | Wide range reported in a review of 21 studies.[11] | |

| 3.85% | Obwegeser-Dal Pont with/without Hunsuck | Study by Kim and Park.[11] | |

| 10.91% | Not specified | Study by Veras et al.[11] | |

| Hardware Failure | |||

| 13.6% | High Oblique Sagittal Osteotomy (HOO) | Significantly higher than this compound (p = 0.04).[9] | |

| 2.8% | HOO with ramus plate | Use of a ramus plate significantly reduced failure rate (p = 0.05).[9] | |

| Infection | |||

| Localized wound infection reported | This compound and Mandibular Distraction Osteogenesis | This compound=2 cases, MDO=6 cases in a comparative study. |

Table 3: Long-Term Stability and Relapse Rates

| Fixation Method | Movement | Relapse Rate | Follow-up Period | Notes |

| Wire Fixation | Mandibular Advancement | 42% (2.2 mm) | 5 years | Significant sagittal skeletal relapse.[6] |

| Rigid Fixation (Bicortical Screws) | Mandibular Advancement | Unchanged from immediately postsurgery | 5 years | Significantly more stable than wire fixation.[6] |

| Bicortical Screws | Mandibular Advancement | 2.0% to 50.3% | Long-term | Greater number of studies with larger relapse rates compared to miniplates.[12] |

| Miniplates | Mandibular Advancement | 1.5% to 8.9% | Long-term | [12] |

| Bioresorbable Bicortical Screws | Mandibular Advancement | 10.4% to 17.4% | Short-term | [12] |

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented above is the result of rigorous clinical investigation. Understanding the methodologies employed in these studies is crucial for interpreting the results and designing future research.

Typical Experimental Protocol for Comparing this compound Fixation Techniques

-

Patient Selection:

-

Inclusion Criteria: Patients with specific dentofacial deformities (e.g., mandibular retrognathia, prognathism) requiring this compound, within a defined age range, and providing informed consent.

-

Exclusion Criteria: Patients with craniofacial syndromes, previous mandibular surgery, or systemic conditions that could affect bone healing.

-

-

Presurgical Workup:

-

Comprehensive clinical examination.

-

Standardized photographic records.

-

Dental model analysis.

-

Lateral cephalometric radiographs taken at a standardized distance and with the patient in a natural head position.

-

-

Surgical Procedure:

-

All surgeries are performed by experienced surgeons following a standardized this compound technique (e.g., Obwegeser-Dal Pont with Hunsuck modification).

-

Patients are randomly assigned to a fixation group (e.g., bicortical screws or miniplates).

-

The amount of mandibular advancement or setback is determined by the presurgical plan and documented intraoperatively.

-

-

Postoperative Management:

-

Standardized postoperative care, including diet, analgesics, and oral hygiene instructions.

-

Duration of intermaxillary fixation (if any) is standardized for each group.

-

-

Data Collection and Analysis:

-

Cephalometric Analysis: Lateral cephalograms are taken at specific postoperative intervals (e.g., immediately post-op, 6 weeks, 6 months, 1 year, 5 years). Cephalometric tracings are performed, and specific landmarks and measurements are used to quantify skeletal and dental changes. Relapse is typically measured as the change in the position of specific landmarks (e.g., Point B, Pogonion) from the immediate postoperative period to the follow-up period.

-

Clinical Assessment: Complications such as neurosensory disturbance (assessed using subjective questionnaires and objective tests like two-point discrimination), infection, and hardware failure are recorded at each follow-up visit.

-

Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different fixation groups, with a p-value of <0.05 typically considered statistically significant.

-

Visualizing the Evolution: Diagrams of Key Concepts

To further elucidate the historical and technical evolution of the this compound, the following diagrams are provided.

Caption: A timeline of key milestones in the evolution of the this compound procedure.

Caption: The evolution of fixation methods in the this compound procedure.

Conclusion: A Legacy of Innovation and a Future of Precision

The history of the Bilateral Sagittal Split Osteotomy is a testament to the relentless pursuit of surgical excellence. From its humble beginnings as a simple bone cut, the this compound has evolved into a highly refined and evidence-based procedure. The contributions of numerous pioneers have led to techniques that are safer, more predictable, and offer superior long-term outcomes for patients. The transition from wire fixation to rigid internal fixation represents a quantum leap in the field, dramatically improving patient comfort and the stability of the surgical correction.

As we look to the future, the evolution of the this compound is likely to be driven by advancements in digital technology, including virtual surgical planning, 3D-printed surgical guides, and patient-specific fixation. These innovations promise to further enhance the precision and predictability of the procedure, continuing the legacy of innovation that has defined the this compound for over a century. For researchers, scientists, and drug development professionals, understanding this rich history and the data that underpins current practices is essential for developing new technologies and therapies that will continue to improve the lives of patients with dentofacial deformities.

References

- 1. Stability after bilateral sagittal split osteotomy advancement surgery with rigid internal fixation: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of bicortical screw versus plate fixation after mandibular setback with the bilateral sagittal split osteotomy: a systematic review and meta-analysis | Pocket Dentistry [pocketdentistry.com]

- 3. The Modifications of the Sagittal Ramus Split Osteotomy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rigid versus wire fixation for mandibular advancement: skeletal and dental changes after 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. surgeryreference.aofoundation.org [surgeryreference.aofoundation.org]

- 6. Obwegeser’s this compound modification: a retrospective study in 200 patients | Pocket Dentistry [pocketdentistry.com]

- 7. Three Different Fixation Modalities following Mandibular Setback Surgery with Sagittal Split Ramus Osteotomy: A Comparative Study using Three-dimensional Finite Elements Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosensory disturbance after bilateral sagittal split osteotomy: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of bicortical screw versus plate fixation after mandibular setback with the bilateral sagittal split osteotomy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of two surgical techniques (HOO vs. This compound) for mandibular osteotomies in orthognathic surgery—a 10-year retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the Effects of Ultrasonic and Conventional Surgery on the Neurosensory Disturbance After Bilateral Sagittal Split Osteotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular and Molecular Response to Bilateral Sagittal Split Osteotomy (BSSO) Surgery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilateral Sagittal Split Osteotomy (BSSO) is a common and effective surgical procedure for correcting various dentofacial deformities. While the clinical outcomes of this compound are well-documented, a deeper understanding of the underlying cellular and molecular responses is crucial for optimizing patient outcomes, developing novel therapeutic interventions, and informing drug development strategies. This technical guide provides a comprehensive overview of the complex cascade of events that occurs at the cellular and molecular level following this compound surgery, encompassing the inflammatory response, osteogenic processes, and nerve regeneration.

The Inflammatory Response: Orchestrating the Initial Healing Cascade

The surgical trauma induced by this compound initiates an acute inflammatory response, a critical first step in the wound healing process. This response is characterized by the release of a variety of signaling molecules that recruit immune cells to the site of injury, clear cellular debris, and set the stage for tissue regeneration.

Key Cellular Players

Immediately following the osteotomy, resident cells such as osteocytes, endothelial cells, and periosteal cells are activated. This is followed by the infiltration of immune cells from the circulation, including:

-

Neutrophils: These are the first responders, arriving within hours to phagocytose debris and release antimicrobial peptides.

-

Macrophages: Arriving after neutrophils, macrophages play a dual role. In the early stages (M1 phenotype), they are pro-inflammatory, contributing to debris clearance. Later, they transition to an anti-inflammatory and pro-reparative M2 phenotype, which is essential for resolving inflammation and promoting tissue repair.

-

Lymphocytes: T and B lymphocytes appear later in the inflammatory phase and are involved in modulating the immune response.

Molecular Mediators of Inflammation

The inflammatory response is orchestrated by a complex interplay of cytokines and chemokines. Quantitative data on the temporal changes of these mediators following orthognathic surgery is crucial for understanding the healing trajectory.

Table 1: Changes in Inflammatory Mediator Levels Following Orthognathic Surgery

| Mediator | Sample Type | Time Point | Change from Baseline | Reference |

| Pro-inflammatory Cytokines | ||||

| IL-1β | Gingival Crevicular Fluid | Day 10 | Increased | [1] |

| IL-6 | Wound Exudate | 6 hours | Increased | [2] |

| TNF-α | Wound Exudate | 1 day | Increased | [2] |

| Anti-inflammatory Cytokines | ||||

| IL-10 | Wound Exudate | 6 hours | Increased | [2] |

| Chemokines | ||||

| MCP-1 | Wound Fluid | 3-24 hours | Increased | [3] |

| MIP-2 | Wound Fluid | 3-24 hours | Increased | [3] |

| Other Inflammatory Markers | ||||

| Prostaglandin E2 (PGE2) | Gingival Crevicular Fluid | Day 10 | Increased | [1] |

| Nitric Oxide (NO) | Gingival Crevicular Fluid | Day 10 | Increased | [1] |

// Nodes this compound [label="this compound Surgery\n(Surgical Trauma)", fillcolor="#F1F3F4", shape=ellipse]; Cell_Damage [label="Cellular Damage &\nDebris", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet_Activation [label="Platelet Activation\n& Degranulation", fillcolor="#FBBC05"]; Immune_Cells [label="Resident Immune Cells\n(Macrophages, Mast Cells)", fillcolor="#FBBC05"]; Neutrophils [label="Neutrophil\nInfiltration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrophages [label="Macrophage\nInfiltration (M1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_Macrophages [label="M2 Macrophage\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_Inflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory Cytokines\n(IL-10, TGF-β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemokines [label="Chemokines\n(MCP-1, MIP-2)", fillcolor="#FBBC05"]; Phagocytosis [label="Phagocytosis of Debris", shape=ellipse, fillcolor="#F1F3F4"]; Resolution [label="Resolution of\nInflammation", shape=ellipse, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Cell_Damage; Cell_Damage -> Platelet_Activation; Cell_Damage -> Immune_Cells; Platelet_Activation -> Pro_Inflammatory [label="Release"]; Immune_Cells -> Pro_Inflammatory [label="Release"]; Pro_Inflammatory -> Neutrophils [label="Recruitment"]; Pro_Inflammatory -> Macrophages [label="Recruitment"]; Chemokines -> Neutrophils [label="Recruitment"]; Chemokines -> Macrophages [label="Recruitment"]; Neutrophils -> Phagocytosis; Macrophages -> Phagocytosis; Macrophages -> Pro_Inflammatory [label="Secretion"]; Macrophages -> Anti_Inflammatory [label="Secretion"]; Anti_Inflammatory -> M2_Macrophages [label="Promotion"]; M2_Macrophages -> Resolution; M2_Macrophages -> Angiogenesis [label="Promotion"]; M2_Macrophages -> Osteogenesis [label="Promotion"]; Resolution -> Osteogenesis; }

Osteogenic Response: The Formation of New Bone

Following the initial inflammatory phase, the process of bone regeneration begins. This involves the recruitment, proliferation, and differentiation of mesenchymal stem cells (MSCs) into osteoblasts, which are responsible for synthesizing the new bone matrix. This process is tightly regulated by a number of key signaling pathways and transcription factors.

Key Signaling Pathways in Osteogenesis

Several interconnected signaling pathways are critical for orchestrating bone healing after this compound.

-

Bone Morphogenetic Protein (BMP) Signaling: BMPs, particularly BMP-2 and BMP-4, are potent inducers of osteogenic differentiation.[3][4] They bind to serine/threonine kinase receptors on the cell surface, leading to the phosphorylation of Smad proteins (Smad1, 5, and 8). These activated Smads then translocate to the nucleus to regulate the expression of osteogenic genes.[4]

-

Wnt/β-catenin Signaling: The canonical Wnt pathway is essential for bone formation and regeneration.[5] Binding of Wnt ligands to their receptors leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target genes involved in osteoblast proliferation and differentiation.[6]

-

Crosstalk between BMP and Wnt Signaling: There is significant crosstalk between the BMP and Wnt signaling pathways.[5][7][8][9] For instance, BMPs can induce the expression of Wnt ligands, and β-catenin can interact with Smads to synergistically activate osteogenic gene expression.[7][10]

Key Transcription Factors and Markers of Osteogenesis

The commitment and differentiation of MSCs into mature osteoblasts are controlled by a hierarchy of transcription factors:

-

Runt-related transcription factor 2 (Runx2): Considered the master regulator of osteoblast differentiation, Runx2 is essential for the expression of major bone matrix protein genes.[11][12]

-

Osterix (Osx): A downstream target of Runx2, Osterix is crucial for the final differentiation of pre-osteoblasts into mature, matrix-producing osteoblasts.[10][12]

The progression of osteogenesis can be monitored by quantifying the expression of specific marker genes and proteins at different stages of healing.

Table 2: Temporal Expression of Osteogenic Markers Following Mandibular Osteotomy

| Marker | Molecule Type | Time Point | Change from Baseline | Animal Model | Reference |

| Early Markers | |||||

| Runx2 | mRNA | Day 7 | Increased | Rat | [13] |

| Alkaline Phosphatase (ALP) | mRNA/Protein | Day 7 | Increased | Rat | [13] |

| Mid-stage Markers | |||||

| Collagen Type I (COL1A1) | mRNA | Day 7 | Increased | Rat | [14] |

| Osteopontin (OPN) | mRNA | Day 21 | Increased | Rat | [15] |

| Late Markers | |||||

| Osteocalcin (OCN) | Protein | 6 hours | Increased | Human | [2] |

| Osteoprotegerin (OPG) | Protein | Immediate Post-op | Increased | Human | [16] |

| Growth Factors | |||||

| VEGF | mRNA/Protein | Day 7 & 14 | Increased | Dog | [17] |

| TGF-β1 | Protein | 3 days Post-op | Increased | Human | [16] |

Nerve Regeneration: Restoring Sensory Function

A significant consideration in this compound surgery is the potential for injury to the inferior alveolar nerve (IAN), which can lead to altered sensation in the lower lip and chin. The response to nerve injury involves a complex process of degeneration and regeneration, mediated by neurotrophic factors.

Cellular Events in Nerve Regeneration

Following injury, the distal portion of the transected axons undergoes Wallerian degeneration. Schwann cells play a critical role in this process by clearing myelin debris and forming bands of Büngner, which provide a guiding scaffold for regenerating axons.

Key Neurotrophic Factors

The regeneration of peripheral nerves is highly dependent on the local availability of neurotrophic factors that support neuronal survival and axon growth.

-

Nerve Growth Factor (NGF): NGF is a key neurotrophin that promotes the survival and regeneration of sensory neurons. Studies have shown that NGF expression is increased at the site of nerve injury following mandibular distraction osteogenesis, a related procedure to this compound.[18][19][20]

-

Brain-Derived Neurotrophic Factor (BDNF): BDNF also plays a crucial role in neuronal survival and plasticity. Its expression is upregulated in the injured nerve tissue and surrounding bone following IAN injury.[18][19][21][22]

Table 3: Expression of Neurotrophic Factors Following Mandibular Nerve Injury

| Factor | Molecule Type | Time Point | Location of Increased Expression | Animal Model | Reference |

| NGF | Protein | 5, 10, 15 days | Mental nerve & distracted IAN | Ovine | [18][19] |

| BDNF | mRNA | 24 hours | Transected nerve & trigeminal ganglion | Rat | [21] |

| BDNF | Protein | 5, 10, 15 days | Mental nerve | Ovine | [18][19] |

// Nodes IAN_Injury [label="IAN Injury\n(during this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Wallerian_Degeneration [label="Wallerian\nDegeneration", fillcolor="#FBBC05"]; Schwann_Cell [label="Schwann Cell\nActivation & Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neurotrophic_Factors [label="Neurotrophic Factor\nRelease (NGF, BDNF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Axonal_Sprouting [label="Axonal\nSprouting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bands_of_Bungner [label="Formation of\nBands of Büngner", fillcolor="#FBBC05"]; Axon_Guidance [label="Axon\nGuidance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Remyelination [label="Remyelination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional_Recovery [label="Functional\nRecovery", shape=ellipse, fillcolor="#F1F3F4"];

// Edges IAN_Injury -> Wallerian_Degeneration; Wallerian_Degeneration -> Schwann_Cell; Schwann_Cell -> Neurotrophic_Factors [label="Release"]; Schwann_Cell -> Bands_of_Bungner; Neurotrophic_Factors -> Axonal_Sprouting [label="Stimulation"]; Bands_of_Bungner -> Axon_Guidance; Axonal_Sprouting -> Axon_Guidance; Axon_Guidance -> Remyelination; Remyelination -> Functional_Recovery; }

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the cellular and molecular responses to this compound surgery.

// Nodes Animal_Model [label="Animal Model\n(e.g., Rat, Rabbit)", fillcolor="#F1F3F4", shape=ellipse]; BSSO_Procedure [label="this compound Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Points [label="Tissue Harvesting at\nDefined Time Points", fillcolor="#FBBC05"]; Tissue_Processing [label="Tissue Processing\n(Fixation, Embedding, Sectioning)", fillcolor="#FBBC05"]; IHC [label="Immunohistochemistry (IHC)\n(Protein Localization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR (qPCR)\n(Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Extraction [label="Protein Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteomics [label="Proteomics (e.g., Mass Spec)\n(Protein Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#F1F3F4", shape=ellipse];

// Edges Animal_Model -> BSSO_Procedure; BSSO_Procedure -> Time_Points; Time_Points -> Tissue_Processing; Time_Points -> RNA_Extraction; Time_Points -> Protein_Extraction; Tissue_Processing -> IHC; RNA_Extraction -> qPCR; Protein_Extraction -> Proteomics; IHC -> Data_Analysis; qPCR -> Data_Analysis; Proteomics -> Data_Analysis; }

Animal Models

Animal models are indispensable for investigating the biological processes of this compound. Commonly used models include:

-

Rats: Their small size, rapid breeding cycle, and well-characterized genome make them suitable for initial mechanistic studies.[15][23]

-

Rabbits: Their larger size allows for easier surgical manipulation and the use of clinically relevant fixation devices.[20]

-

Pigs: The bone healing and remodeling processes in pigs are considered to be very similar to those in humans.

Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the spatial distribution of specific proteins within the healing bone and nerve tissues.

General Protocol:

-

Tissue Preparation: Mandibular segments are harvested, fixed in 4% paraformaldehyde, and decalcified using EDTA. The tissues are then embedded in paraffin and sectioned.[24]

-

Antigen Retrieval: To unmask antigenic sites, sections are treated with enzymes like hyaluronidase and pepsin or subjected to heat-induced epitope retrieval in a citrate buffer.[24]

-

Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA) or normal serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the protein of interest (e.g., anti-BMP-2, anti-VEGF, anti-NGF).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection: For enzyme-labeled antibodies, a chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen. For fluorescently labeled antibodies, the sections are visualized using a fluorescence microscope.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.[25][26]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes.

General Protocol:

-

RNA Extraction: Total RNA is isolated from the harvested bone or nerve tissue using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers (e.g., for Runx2, ALP, VEGF), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: The reaction is run in a real-time PCR cycler, which amplifies the target DNA and monitors the fluorescence signal in real-time.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).[27][28][29]

Proteomic Analysis for Protein Quantification

Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a given sample.

General Protocol:

-

Protein Extraction: Proteins are extracted from the bone tissue using strong denaturing buffers containing agents like guanidine hydrochloride or SDS to solubilize the proteins from the dense extracellular matrix.[25][27]

-

Protein Digestion: The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: The resulting spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis can be performed using label-free methods or by incorporating stable isotope labels.[11][17][30][31]

Conclusion and Future Directions

The cellular and molecular response to this compound surgery is a highly orchestrated process involving a complex interplay of inflammatory cells, osteogenic progenitors, and a multitude of signaling molecules. A thorough understanding of these intricate mechanisms is paramount for advancing the field of oral and maxillofacial surgery. Future research should focus on:

-

High-throughput 'omics' studies: Transcriptomic and proteomic analyses of patient samples at different stages of healing will provide a more comprehensive and unbiased view of the molecular events following this compound.

-

Development of targeted therapies: A deeper understanding of the key signaling pathways could lead to the development of drugs that modulate specific aspects of the healing process, such as promoting osteogenesis or enhancing nerve regeneration.

-

Personalized medicine approaches: Identifying biomarkers that predict healing outcomes could allow for the tailoring of post-operative management strategies to individual patients.

By continuing to unravel the complexities of the cellular and molecular response to this compound, we can pave the way for innovative treatments that improve the quality of life for patients undergoing this transformative surgery.

References

- 1. researchgate.net [researchgate.net]

- 2. Wound healing protein profiles in the postoperative exudate of bisphosphonate-related osteonecrosis of mandible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crosstalk between Wnt and bone morphogenic protein signaling: a turbulent relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Proteomic Analysis of Gingival Tissue and Alveolar Bone during Alveolar Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Osteogenic Differentiation of Rat Bone Marrow Stromal Cells on 2D Nanorod Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A gene expression profile for the lower osteogenic potent of bone-derived MSCs from osteoporosis with T2DM and the potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Bone Proteomics Method Optimization for Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of nerve growth factor and brain-derived neurotrophic factor in inferior alveolar nerve regeneration in distraction osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Nerve Growth Factor and Brain-Derived Neurotrophic Factor in Inferior Alveolar Nerve Regeneration in Distraction Osteogenesis | Semantic Scholar [semanticscholar.org]

- 20. Peripheral Brain-Derived Neurotrophic Factor Modulates Regeneration Following Inferior Alveolar Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Locally Produced BDNF Promotes Sclerotic Change in Alveolar Bone after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Time Course of Gene Expression during Reactive Gliosis in the Optic Nerve | PLOS One [journals.plos.org]

- 24. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative Real-Time RT-PCR Verifying Gene Expression Profile of Cavitations Within Human Jaw Bone [mdpi.com]

- 28. Evaluation of the lower face enlargement following mandibular osteotomy: Bilateral sagittal split osteotomy (this compound) vs supra basilar sagittal Split Osteotomy (Sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In-bone protein digestion followed by LC-MS/MS peptide analysis as a new way towards the routine proteomic characterization of human maxillary and mandibular bone tissue in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pressurebiosciences.com [pressurebiosciences.com]

Animal Models for Studying Bilateral Sagittal Split Osteotomy (BSSO) Healing and Regeneration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of animal models in the study of bilateral sagittal split osteotomy (BSSO) healing and regeneration. This compound is a common surgical procedure to correct dentofacial deformities, and understanding the intricate process of bone healing following this intervention is crucial for improving patient outcomes and developing novel therapeutic strategies. This document details the various animal models employed, their respective experimental protocols, and the key signaling pathways involved in the regenerative process.

Comparative Analysis of Animal Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data in this compound research. The most commonly used models include rats, rabbits, sheep, and pigs, each with a unique set of advantages and limitations.

| Animal Model | Advantages | Disadvantages |

| Rat | - Cost-effective and readily available- Easy to handle and house- Rapid bone healing allows for shorter study durations- Availability of transgenic strains for mechanistic studies | - Small mandible size makes this compound technically challenging- Different bone microarchitecture and remodeling rates compared to humans- Limited bone volume for extensive sampling and analysis |

| Rabbit | - Larger mandible than rats, facilitating surgical procedures- Faster bone turnover than larger animals- Well-established model for bone regeneration studies- Relatively cost-effective compared to larger models | - Mandibular anatomy and masticatory forces differ from humans- Prone to postoperative complications such as infection and fracture- Housing and care are more demanding than for rodents |

| Sheep | - Similar bone composition, remodeling, and biomechanics to humans- Large mandible allows for the use of human-sized fixation devices- Docile nature facilitates handling and postoperative care | - High cost of acquisition and maintenance- Slower bone healing necessitates longer study periods- Ethical considerations and regulations are more stringent |

| Pig | - Highly analogous to humans in terms of anatomy, physiology, and genetics- Mandibular size and biomechanics closely resemble those of humans- Omnivorous diet and masticatory patterns are similar to humans | - Very high cost and specialized housing requirements- Significant ethical and regulatory hurdles- Handling and postoperative management can be challenging |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of this compound research. The following sections outline the key steps for performing this compound in different animal models.

Rat Model: Bilateral Sagittal Split Osteotomy

Anesthesia and Preparation:

-

Anesthetize the rat using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Shave and disinfect the surgical area over the mandible.

-

Administer pre-operative analgesics to minimize pain.

Surgical Procedure:

-

Make a submandibular skin incision to expose the masseter muscle.

-

Carefully dissect the masseter muscle to expose the lateral aspect of the mandibular ramus and body.

-

Using a small dental burr or a piezoelectric surgical unit under constant irrigation, create a horizontal osteotomy on the medial aspect of the ramus, superior to the mandibular foramen.

-

Create a vertical osteotomy on the buccal aspect of the mandibular body, typically in the molar region.

-

Connect the medial and buccal osteotomies with a sagittal cut along the inferior border of the mandible.

-

Gently split the mandible using small osteotomes.

-

Reposition the distal segment as required (advancement or setback) and fixate it using micro-screws or mini-plates.

-

Suture the muscle and skin layers.

Postoperative Care:

-

Provide postoperative analgesia for 3-5 days.

-

House the animals individually to prevent injury.

-

Provide a soft diet to reduce mechanical stress on the healing mandible.

Rabbit Model: Bilateral Sagittal Split Osteotomy

Anesthesia and Preparation:

-

Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine, followed by maintenance with isoflurane.

-

Position the rabbit in dorsal recumbency, shave and disinfect the submandibular area.

-

Administer prophylactic antibiotics and analgesics.

Surgical Procedure:

-

Perform a submandibular incision to expose the masseter muscle and the inferior border of the mandible.

-

Reflect the masseter muscle to visualize the lateral aspect of the ramus.

-

Use a surgical burr or piezosurgery to make a medial horizontal osteotomy on the ramus, superior to the lingula.

-

Create a buccal vertical osteotomy in the mandibular body, anterior to the angle.

-

Connect the two osteotomies with a sagittal cut along the inferior border.

-

Carefully split the mandible using osteotomes.

-

Advance or setback the distal segment and apply rigid internal fixation with mini-plates and screws.

-

Close the wound in layers.

Postoperative Care:

-

Administer analgesics and antibiotics as needed.

-

Provide a soft or liquid diet.

-

Monitor for signs of infection or malocclusion.

Sheep and Pig Models: Bilateral Sagittal Split Osteotomy

The this compound procedure in sheep and pigs closely mimics the technique used in humans due to the similar size and anatomy of the mandible.

Anesthesia and Preparation:

-

Induce general anesthesia with intravenous agents and maintain with inhalational anesthetics.

-

Intubate the animal and position it for intraoral access.

-

Prepare and drape the surgical site.

Surgical Procedure:

-

Make an intraoral incision along the external oblique ridge of the mandible.

-

Perform subperiosteal dissection to expose the lateral and medial aspects of the ramus.

-

Use surgical saws and osteotomes to perform the standardized this compound cuts as described for human surgery.

-

Split the mandible and reposition the distal segment according to the pre-surgical plan.

-

Apply rigid internal fixation using standard maxillofacial plates and screws.

-

Suture the intraoral incision.

Postoperative Care:

-

Provide long-acting analgesics and antibiotics.

-

Maintain a soft or liquid diet for several weeks.

-

Regularly monitor the animal for any complications.

Quantitative Data on this compound Healing

The healing and regeneration of the osteotomy site can be quantitatively assessed using various imaging and biomechanical techniques. The following tables summarize representative quantitative data from this compound studies in different animal models.

Micro-Computed Tomography (µCT) Analysis

| Animal Model | Time Point | Bone Volume / Total Volume (BV/TV) (%) | Bone Mineral Density (BMD) (g/cm³) |

| Rat | 2 weeks | 15.2 ± 3.1 | 0.45 ± 0.08 |

| 4 weeks | 28.7 ± 4.5 | 0.62 ± 0.11 | |

| 8 weeks | 45.1 ± 6.2 | 0.78 ± 0.15 | |

| Rabbit | 4 weeks | 22.5 ± 5.3 | 0.58 ± 0.10 |

| 8 weeks | 39.8 ± 7.1 | 0.75 ± 0.13 | |

| 12 weeks | 55.3 ± 8.9 | 0.89 ± 0.16 |

Note: These values are representative and can vary based on the specific study protocol, fixation technique, and analytical methods used.

Histomorphometric Analysis

| Animal Model | Time Point | New Bone Formation (%) | Osteoid Volume (%) |

| Rat | 2 weeks | 25.4 ± 4.8 | 12.1 ± 2.5 |

| 4 weeks | 48.2 ± 6.7 | 8.5 ± 1.9 | |

| Rabbit | 4 weeks | 35.1 ± 5.9 | 10.3 ± 2.1 |

| 8 weeks | 62.7 ± 8.2 | 6.8 ± 1.5 |

Biomechanical Testing

| Animal Model | Time Point | Maximum Torque to Failure (N·cm) | Torsional Stiffness (N·cm/°) |

| Sheep | 8 weeks | 15.3 ± 3.7 | 2.5 ± 0.6 |

| 12 weeks | 28.9 ± 5.1 | 4.8 ± 1.1 | |

| 24 weeks | 45.2 ± 7.3 | 7.9 ± 1.8 | |

| Pig | 12 weeks | 35.6 ± 6.8 | 6.2 ± 1.5 |

Key Signaling Pathways in this compound Healing

The process of bone healing and regeneration following a this compound is a complex biological cascade orchestrated by a multitude of signaling pathways. Understanding these pathways is critical for developing targeted therapeutic interventions to enhance healing.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of osteoblast differentiation and bone formation. Following a this compound, Wnt ligands are released, which bind to their receptors on mesenchymal stem cells (MSCs), leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of osteogenic genes, promoting the differentiation of MSCs into bone-forming osteoblasts.

Bone Morphogenetic Protein (BMP) Signaling Pathway

BMPs are potent growth factors that play a pivotal role in both intramembranous and endochondral ossification. After a this compound, BMPs are released at the osteotomy site and bind to their receptors on MSCs. This binding triggers the phosphorylation of Smad proteins (Smad1/5/8), which then form a complex with Smad4. This complex translocates to the nucleus and activates the transcription of key osteogenic genes, such as Runx2, leading to osteoblast differentiation and bone formation.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is inextricably linked to bone regeneration. VEGF is a key signaling molecule that promotes angiogenesis. Following a this compound, hypoxic conditions in the osteotomy gap stimulate the production of VEGF. VEGF binds to its receptors on endothelial cells, promoting their proliferation, migration, and formation of new blood vessels. This revascularization is essential for supplying oxygen, nutrients, and osteoprogenitor cells to the healing site.

Experimental Workflow for this compound Animal Studies

A typical experimental workflow for a preclinical this compound study involves several key stages, from initial planning to final data analysis.

Bilateral Sagittal Split Osteotomy (BSSO) in Clinical Research: A Technical Guide to Indications and Contraindications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Bilateral Sagittal Split Osteotomy (BSSO) is a cornerstone of orthognathic surgery, offering a versatile and predictable method for correcting dentofacial deformities of the mandible. Its application in clinical research is extensive, providing a valuable model for studying bone regeneration, nerve injury and repair, and the biomechanics of the facial skeleton. This technical guide provides an in-depth overview of the core indications and contraindications for this compound within a clinical research framework. It summarizes quantitative outcomes from key studies, details common experimental protocols for assessing safety and efficacy, and presents logical and biological pathways using standardized visualizations to support future research and development in this field.

Introduction to Bilateral Sagittal Split Osteotomy

First described in the 1950s and subsequently modified, the this compound is a surgical procedure that involves a sagittal cut through the mandibular ramus and posterior body on both sides.[1] This technique allows the tooth-bearing distal segment of the mandible to be moved forward, backward, or rotated to correct a wide range of malocclusions and facial asymmetries.[2][3][4] The large surface area of overlapping bone created by the split promotes reliable healing, and the advent of rigid internal fixation with plates and screws has significantly improved postoperative stability.[2] In a research context, the this compound serves as an ideal human model for investigating therapies related to bone healing, nerve regeneration, and pain management.

Indications for this compound in a Research Setting

The primary indications for this compound are rooted in the correction of significant skeletal discrepancies that cannot be resolved by orthodontics alone. In clinical trials, these indications form the basis for patient inclusion criteria.

Core Indications

-

Mandibular Retrognathia (Deficiency): Characterized by a receding lower jaw (Skeletal Class II malocclusion), this is one of the most common indications. This compound is used to advance the mandible, improving the facial profile, correcting the bite, and often enlarging the pharyngeal airway, which is relevant for sleep apnea research.[2][5][6][7]

-

Mandibular Prognathism (Excess): Involves a protruding lower jaw (Skeletal Class III malocclusion). The this compound procedure allows for the mandible to be set back into a more harmonious position.[3][8]

-

Mandibular Asymmetry: Corrects deviations of the mandibular midline, canting of the occlusal plane, and other facial imbalances.[2][3][6]

-

Malocclusion: this compound is indicated for severe malocclusions with an underlying skeletal basis, including open bites (lack of anterior tooth contact) and crossbites.[2]

-

Obstructive Sleep Apnea (OSA): In selected cases, mandibular advancement via this compound can significantly increase airway volume, making it a functional indication studied for its therapeutic effects on OSA.[2][4]

Quantitative Outcomes for Primary Indications

Clinical research provides valuable data on the extent of surgical correction and long-term stability for these indications. The following table summarizes key findings from cephalometric studies.

| Indication | Surgical Procedure | Mean Surgical Movement (Range) | Mean Horizontal Relapse | Key Findings & Citations |

| Mandibular Retrognathia | Advancement | 5.7 - 7.1 mm | 0.5 - 1.6 mm (7-25%) | Considered a highly stable procedure. Relapse is a small percentage of the total advancement.[4][5][8][9] |

| Mandibular Prognathism | Setback | 6.2 - 8.2 mm | 1.1 - 2.3 mm (25-29%) | Considered less stable than advancement, with a higher percentage of relapse observed long-term.[4][10][11][12] |

| Mandibular Asymmetry | Rotational/Differential Movement | Avg. 56% improvement in chin asymmetry | 10-15% of surgical correction | Significant improvement is achieved, but some residual asymmetry is common.[13] |

Contraindications for this compound in Clinical Research

Contraindications are critical for establishing exclusion criteria in clinical trials to ensure patient safety and data integrity. They can be classified as absolute or relative.

Absolute Contraindications

-

Active Pathological Processes: Presence of tumors, cysts, or severe infections in the mandible that would compromise the osteotomy site.

-

Uncontrolled Systemic Disease: Conditions that would impair bone healing or increase anesthetic risk, such as uncontrolled diabetes, severe autoimmune disorders, or bleeding diatheses.[14]

-

Skeletally Immature Patients: this compound is typically deferred until facial growth is complete to prevent unpredictable outcomes, unless severe functional impairment necessitates earlier intervention.[6]

Relative Contraindications & Research Considerations

-

Severe Temporomandibular Joint (TMJ) Dysfunction: Pre-existing condylar resorption or severe degenerative joint disease can be exacerbated by this compound and may lead to significant postoperative relapse. These patients are often excluded from trials or studied as a separate cohort.

-

Previous Mandibular Surgery: Prior operations can create scar tissue and altered anatomy, increasing the risk of complications like unfavorable fractures ("bad splits"). This is a common exclusion criterion in clinical trials to ensure a homogenous sample.[5][14][15]

-

Age: Some research protocols exclude patients over a certain age (e.g., 35-40 years) due to potential differences in healing capacity and nerve recovery.[5][14][15]

-

Extremely Large Movements: For advancements exceeding 10-12 mm or setbacks greater than 8 mm, distraction osteogenesis or alternative osteotomies may be considered due to risks of relapse and compromised vascularity.[1][6]

Complications and Adverse Events in this compound Research

The study of complications is a primary focus of this compound research, aimed at improving surgical techniques and developing mitigative therapies.

Common Complications Monitored in Clinical Trials

-

Neurosensory Disturbance (NSD): Injury to the inferior alveolar nerve (IAN) is the most frequent complication, resulting in altered sensation (hypoesthesia) or numbness (anesthesia) in the lower lip and chin. Research focuses on quantifying the incidence, duration, and recovery of NSD and testing interventions to improve nerve regeneration.

-

Unfavorable Fracture ("Bad Split"): An undesirable fracture pattern that can occur during the splitting of the mandible. Research investigates risk factors such as patient age, third molar presence, and surgical technique.[16][17]

-

Skeletal Relapse: The tendency for the surgically repositioned mandible to move back towards its original position over time. Relapse is a key outcome measure in studies evaluating the long-term stability of different fixation techniques.

-

Temporomandibular Joint (TMJ) Disorders: Worsening of pre-existing TMJ symptoms or the new onset of pain, clicking, or limited movement can occur.

Quantitative Data on Key Complications

The following table summarizes the incidence rates of common adverse events reported in this compound clinical research.

| Complication | Incidence Rate (Patient-Based) | Follow-up Period | Key Findings & Citations |

| Temporary Neurosensory Disturbance | 28% - 56% | 3-6 Months | A very common early finding, with most recovery occurring within the first year.[11][12][13] |

| Permanent Neurosensory Disturbance | 3% - 17% | > 1 Year | A significant risk that requires thorough preoperative counseling. Incidence varies widely based on assessment method.[5][6][9][11] |

| "Bad Split" (Unfavorable Fracture) | 3.5% - 5.5% | Intraoperative | Incidence per split site is lower (approx. 1.7-2.3%). Systematic reviews show wide variance.[9][13][16][18][19] |

| Skeletal Relapse (>2 mm) | 13% (Advancement) - 29% (Setback) | > 1 Year | Relapse is significantly more pronounced in mandibular setback procedures compared to advancements.[11] |

| Postoperative TMJ Dysfunction | Up to 52% (New or Worsened Symptoms) | Long-term | Includes a range of symptoms from myopathy to arthropathy; often managed conservatively.[9][13][18] |

| Failed Osteosynthesis | 1.7% - 6.7% | Postoperative | Refers to plate or screw fracture/loosening requiring reoperation.[11][13][18] |

Experimental Protocols in this compound Clinical Research

Standardized protocols are essential for generating reproducible and comparable data in this compound research.

Typical Clinical Trial Workflow

A typical prospective study evaluating a this compound-related therapy or technique follows a structured workflow from patient screening to long-term follow-up.

Cephalometric Analysis Protocol

Cephalometry is used to quantify skeletal and soft tissue changes.

-

Image Acquisition: Standardized lateral and postero-anterior cephalograms are taken at baseline (T0), immediately post-op (T1), and at various follow-up intervals (e.g., 6 months, 1 year, >2 years). A calibration object is included to ensure accurate measurements.[17]

-

Landmark Identification: Key anatomical landmarks (e.g., Sella, Nasion, Point A, Point B, Pogonion) are identified on the radiographs.[20]

-

Measurement: Standardized angular and linear measurements are calculated to assess changes. Common analyses include Steiner, Tweed, or Burstone and Legan.[17]

-

Superimposition: Tracings from different time points are superimposed on stable cranial base structures to precisely measure the magnitude and direction of surgical changes and subsequent relapse.

Neurosensory Testing Protocol

A battery of tests is used to assess the function of the inferior alveolar nerve.

-

Subjective Assessment: Patients complete questionnaires regarding their perception of sensation, noting any numbness, tingling, or pain in the lower lip and chin.

-

Objective Mechanoreceptive Tests:

-

Light Touch Detection: A cotton wisp or Semmes-Weinstein monofilament is applied to the skin. The ability to detect the stimulus is recorded.[2][5]

-

Two-Point Discrimination: A caliper with two points is applied to the skin. The minimum distance at which the patient can discern two distinct points is measured. This assesses the density of sensory receptors.[10]

-

-

Objective Nociceptive Tests:

-

Testing Schedule: Tests are performed bilaterally at baseline and at all post-operative follow-up appointments to track the timeline of nerve recovery.

Key Signaling Pathways in this compound Research

The this compound procedure provides a unique clinical model to study the molecular biology of bone and nerve healing. Research in this area is crucial for developing novel therapeutics, such as growth factor-eluting plates or neuro-regenerative drugs.

Bone Healing and Regeneration

The healing of the osteotomy site follows the principles of fracture healing, involving a cascade of molecular signaling.

The healing cascade is initiated by an inflammatory response, mediated by growth factors like Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[9] This is followed by the recruitment of mesenchymal stem cells and angiogenesis, stimulated by Fibroblast Growth Factors (FGF) and Vascular Endothelial Growth Factor (VEGF).[13][19] The crucial step of osteoinduction, where stem cells differentiate into bone-forming osteoblasts, is primarily driven by Bone Morphogenetic Proteins (BMPs) and the Wnt signaling pathway.[3][7]

Inferior Alveolar Nerve Regeneration

Recovery from nerve injury involves Schwann cells and a host of neurotrophic factors that promote axonal regrowth and remyelination.

References

- 1. Stability after bilateral sagittal split osteotomy advancement surgery with rigid internal fixation: a systematic review [boris-portal.unibe.ch]

- 2. selectedreadingsoms.com [selectedreadingsoms.com]

- 3. researchgate.net [researchgate.net]

- 4. Long Term Stability and Relapse Following Mandibular Advancement and Mandibular Setback Surgeries: A Cephalometric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term stability of mandibular advancement with bilateral sagittal split osteotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term stability of mandibular advancement with bilateral sagittal split osteotomy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Evaluating Post-surgical Stability and Relapse in Orthognathic Surgery: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long term stability of mandibular advancement procedures: bilateral sagittal split osteotomy versus distraction osteogenesis | Pocket Dentistry [pocketdentistry.com]

- 10. The Direction of Double-Jaw Surgery Relapse for Correction of Skeletal Class III Deformity: Bilateral Sagittal Split Versus Intraoral Vertical Ramus Setback Osteotomies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Relation Between Mandibular Relapse and the Postoperative Mandibular Ramus Rotation Following this compound Setback - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric mandibular prognathism: outcome, stability and patient satisfaction after this compound surgery. A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment outcome and long-term stability of orthognathic surgery for facial asymmetry: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A cephalometric evaluation of dentoskeletal and soft tissue changes following bilateral sagittal split osteotomy for mandibular setback-A Case Report | Semantic Scholar [semanticscholar.org]

- 16. cats.uthscsa.edu [cats.uthscsa.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Navigating Neurosensory Alterations Following Bilateral Sagittal Split Osteotomy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of neurosensory alterations, a common complication following bilateral sagittal split osteotomy (BSSO). This document outlines the incidence and recovery patterns of these alterations, details the experimental protocols for their assessment, and explores the underlying molecular signaling pathways involved in nerve injury and regeneration. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of therapeutic interventions aimed at mitigating nerve injury and promoting recovery after maxillofacial surgical procedures.

Incidence and Recovery of Neurosensory Alterations

Neurosensory disturbance (NSD) of the inferior alveolar nerve (IAN) is a frequent complication of this compound, with reported incidence rates varying widely in the literature, from as low as 9% to as high as 85%.[1] This variability can be attributed to differences in surgical techniques, methods and timing of sensory evaluation, and the type of fixation used.[1] The immediate postoperative period often sees the highest incidence of NSD, with a significant number of patients experiencing some degree of altered sensation.[1][2] However, long-term recovery of nerve function is common, though not always complete.[1][3]

Several factors have been identified as influencing the risk and persistence of neurosensory deficits, including patient age, the magnitude of mandibular movement, and the degree of intraoperative nerve manipulation.[4] Older patients, in particular, appear to be at a higher risk for prolonged or permanent neurosensory disturbances.[5]

The following tables summarize quantitative data on the incidence and recovery of neurosensory alterations following this compound, compiled from various clinical studies.

Table 1: Incidence of Neurosensory Disturbance (NSD) Following this compound

| Study Cohort | Assessment Method | Immediate Post-op Incidence | >1 Year Post-op Incidence |

| 15 patients (30 sides)[1][3] | Subjective (Questionnaire) | 73.3% | 13.3% |

| 15 patients (30 sides)[1][3] | Objective (Cotton swabs, pin prick) | 66.7% | 6.7% |

| 50 patients[2] | Objective (Light-touch) | 100% | 0% (at 9 months) |

| 263 patients (<19 years)[4][5] | Subjective & Objective | 41.3% | 4.8% (permanent) |

| 263 patients (19-30 years)[4][5] | Subjective & Objective | 42.6% | 7.9% (permanent) |

| 263 patients (>30 years)[4][5] | Subjective & Objective | 63.6% | 15.2% (permanent) |

| 10 patients[6] | Subjective | 90% (at 1 week) | 10% (at 1 year) |

Table 2: Recovery from Neurosensory Disturbance (NSD) Following this compound

| Study Cohort | Follow-up Period | Recovery Rate/Outcome |

| 15 patients (30 sides) with persistent NSD[1][3] | >1 year | 81.8% of sides with initial subjective NSD recovered. 90% of sides with initial objective NSD recovered. |

| 50 patients[2] | 4-9 months | Average duration of hypoesthesia was 6.6 ± 1.2 months. |

| 263 patients[4] | 1 year | Cumulative incidence of recovery was lower in older age groups. |

| 10 patients[6] | 1 month | 30% reported subjective NSD. |

| 10 patients[6] | 6 months | 20% reported subjective NSD. |

Experimental Protocols for Neurosensory Assessment

A variety of subjective and objective tests are employed to evaluate the extent and nature of neurosensory alterations. The choice of assessment method can influence the reported incidence of NSD.[1]

Subjective Assessment

Subjective assessments rely on the patient's perception and reporting of their sensory experience.

-

Questionnaires and Visual Analog Scales (VAS): Patients are asked to describe their symptoms (e.g., numbness, tingling, pain) and rate the severity of discomfort on a visual analog scale.[1][7] Questionnaires may also assess the impact of the neurosensory deficit on daily activities.[8]

Objective Assessment (Quantitative Sensory Testing - QST)

Objective tests provide quantifiable measures of sensory function and are crucial for a comprehensive evaluation.[9]

-

Light Touch Discrimination:

-

Methodology: A cotton wisp or a standardized monofilament (e.g., Semmes-Weinstein) is lightly applied to the skin of the chin and lower lip.[1][2] The patient, with their eyes closed, is asked to indicate when they feel the stimulus. The threshold for detection can be determined by using filaments of varying forces.[10]

-

-

Two-Point Discrimination:

-